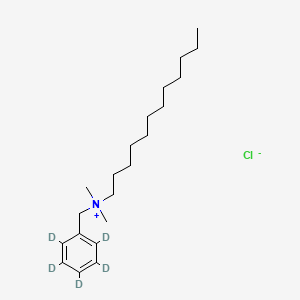
Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride is a chemical compound with the molecular formula C₂₁H₃₃D₅ClN and a molecular weight of 345.02 g/mol . It is an isotopically labeled compound, often used in various scientific research applications. This compound is characterized by its white to off-white solid appearance and is known for its hygroscopic nature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride typically involves the reaction of benzyl chloride with N,N-dimethyldodecylamine in the presence of a deuterium source to introduce the deuterium atoms at specific positions on the benzyl ring . The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions: Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom or the benzyl ring.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride involves its interaction with molecular targets through its benzyl and ammonium groups. The compound can interact with various biological molecules, including proteins and nucleic acids, through electrostatic interactions and hydrogen bonding . These interactions can influence the behavior and function of the target molecules, making the compound useful in studying molecular mechanisms and pathways .
Comparación Con Compuestos Similares
- Benzyldodecyldimethylammonium Chloride
- Benzyllauryldimethylammonium Chloride
- Lauralkonium Chloride
Comparison: Benzyl-2,3,4,5,6-D5-dimethyl-N-dodecylammonium chloride is unique due to the presence of deuterium atoms, which makes it an isotopically labeled compound. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical methods and the ability to trace the compound’s behavior in complex systems . In contrast, the similar compounds listed above do not contain deuterium and are used in different contexts where isotopic labeling is not required .
Propiedades
Fórmula molecular |
C21H38ClN |
|---|---|
Peso molecular |
345.0 g/mol |
Nombre IUPAC |
dodecyl-dimethyl-[(2,3,4,5,6-pentadeuteriophenyl)methyl]azanium;chloride |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D; |
Clave InChI |
JBIROUFYLSSYDX-DLMZNMEOSA-M |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Cl-] |
SMILES canónico |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-[(3,3-dimethyl-2-oxobutyl)amino]-4-oxobutanoate](/img/structure/B13841437.png)
![a-Phenyl-a-[3-(a-2-pyridylbenzylidene)-1,4-cyclopentadien-1-yl]-2-pyridinemethanol](/img/structure/B13841445.png)
![[(1S,3aS,3bS,9aR,9bS,11aS)-8-acetyl-9a,11a-dimethyl-7-oxo-2,3,3a,3b,4,8,9,9b,10,11-decahydro-1H-indeno[5,4-f]chromen-1-yl] benzoate](/img/structure/B13841447.png)
![Dimethyl (6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrimidine-4,5-diyl)dicarbamate](/img/structure/B13841453.png)
![Methyl 5-[2-[benzyl-[6-(4-phenylbutoxy)hexyl]amino]acetyl]-2-hydroxybenzoate](/img/structure/B13841472.png)
![Methyl 6-[Methyl-2,3,4-tri-O-acetyl-b-D-glucuronato]mycophenolate](/img/structure/B13841479.png)
![(2R-cis)-N-[9-[6-(Hydroxymethyl)-4-[(4-methoxyphenyl)diphenylmethyl]-2-morpholinyl]-9H-purin-6-yl]benzamide](/img/structure/B13841485.png)
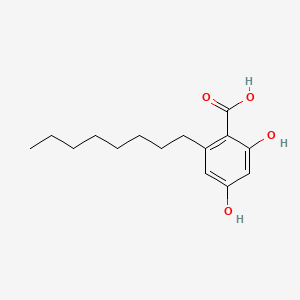
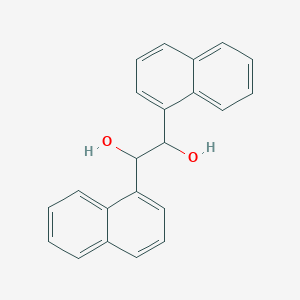
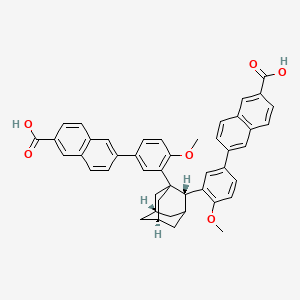
![4-Chloro-3-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-methoxy-2-oxoethyl)benzenesulfonic Acid](/img/structure/B13841507.png)
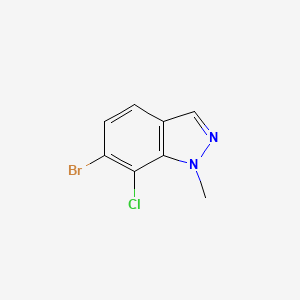
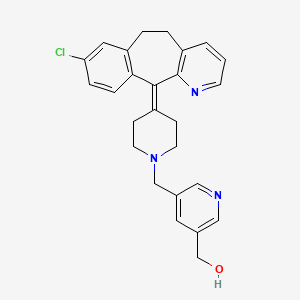
![ethyl (5R)-5-[(1R,3aS,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethyl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate](/img/structure/B13841527.png)
